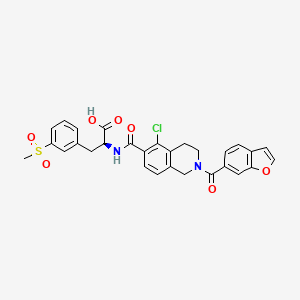

5-Deschlorolifitegrast

Description

Structure

3D Structure

Properties

CAS No. |

2322380-15-2 |

|---|---|

Molecular Formula |

C29H25ClN2O7S |

Molecular Weight |

581.0 g/mol |

IUPAC Name |

(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |

InChI |

InChI=1S/C29H25ClN2O7S/c1-40(37,38)21-4-2-3-17(13-21)14-24(29(35)36)31-27(33)23-8-7-20-16-32(11-9-22(20)26(23)30)28(34)19-6-5-18-10-12-39-25(18)15-19/h2-8,10,12-13,15,24H,9,11,14,16H2,1H3,(H,31,33)(H,35,36)/t24-/m0/s1 |

InChI Key |

UTAKOILOLQKSMB-DEOSSOPVSA-N |

Isomeric SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2)Cl |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

5-Deschlorolifitegrast chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deschlorolifitegrast is recognized as a process-related impurity of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in the treatment of dry eye disease. This technical guide provides a comprehensive overview of the chemical structure, and physicochemical properties of 5-Deschlorolifitegrast. Due to the limited publicly available data on this specific impurity, this document leverages information on the parent compound, Lifitegrast, to infer potential biological activity and outlines general methodologies for its synthesis and analysis.

Chemical Structure and Identification

5-Deschlorolifitegrast is structurally similar to Lifitegrast, differing by the absence of a chlorine atom at the 5-position of the tetrahydroisoquinoline ring system.

| Identifier | Value |

| IUPAC Name | (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |

| CAS Number | 2322380-15-2[1] |

| Molecular Formula | C₂₉H₂₅ClN₂O₇S[2] |

| Molecular Weight | 581.04 g/mol [2] |

| SMILES | CS(=O)(=O)c1cccc(C--INVALID-LINK--C(=O)O)c1[1][3] |

| InChI | InChI=1S/C29H25ClN2O7S/c1-40(37,38)21-4-2-3-17(13-21)14-24(29(35)36)31-27(33)23-8-7-20-16-32(11-9-22(20)26(23)30)28(34)19-6-5-18-10-12-39-25(18)15-19/h2-8,10,12-13,15,24H,9,11,14,16H2,1H3,(H,31,33)(H,35,36)/t24-/m0/s1[1] |

Physicochemical Properties

The physicochemical properties of 5-Deschlorolifitegrast are crucial for its isolation, characterization, and understanding its potential behavior. The following table summarizes the available data.

| Property | Value | Source |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 138 – 153°C | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [2] |

| Stability | Hygroscopic | [2] |

| pKa (Predicted) | 3.26 ± 0.10 | |

| Density (Predicted) | 1.438 ± 0.06 g/cm³ | |

| Boiling Point (Predicted) | 816.5 ± 65.0 °C |

Synthesis and Formation

As a process-related impurity, 5-Deschlorolifitegrast is likely formed during the synthesis of Lifitegrast. The specific step leading to the absence of the chlorine atom is not detailed in the public literature. However, a general synthetic approach for N-acyl-alpha-amino acids, which is the core structure of 5-Deschlorolifitegrast, involves the coupling of a carboxylic acid and an amino acid.

General Experimental Protocol for N-Acylation

A general method for the synthesis of N-acyl amino acids involves the activation of the carboxylic acid component, followed by reaction with the amino acid.

-

Carboxylic Acid Activation: The carboxylic acid (e.g., 2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carboxylic acid) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide). A coupling agent (e.g., DCC, EDC, HATU) and an activator (e.g., HOBt, NHS) are added, and the mixture is stirred at room temperature for a specified time to form the activated ester.

-

Coupling Reaction: The amino acid component (e.g., (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid) is added to the reaction mixture, often with a base (e.g., triethylamine, diisopropylethylamine) to neutralize any acid formed. The reaction is stirred until completion, which is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is purified using techniques such as column chromatography, recrystallization, or preparative HPLC to yield the pure N-acyl amino acid.

Caption: General workflow for the synthesis of N-acyl amino acids.

Mechanism of Action (Inferred from Lifitegrast)

Specific biological activity data for 5-Deschlorolifitegrast is not publicly available. However, as a close structural analog and impurity of Lifitegrast, its mechanism of action is likely to be similar. Lifitegrast is a Lymphocyte Function-Associated Antigen-1 (LFA-1) antagonist. LFA-1 is a surface protein on T-cells, and its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells is a critical step in T-cell activation and the inflammatory cascade. By blocking this interaction, Lifitegrast inhibits T-cell mediated inflammation.

Caption: Inferred mechanism of action via LFA-1 antagonism.

Analytical Methodology

The analysis of 5-Deschlorolifitegrast, as an impurity in Lifitegrast, typically involves chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is generally used for the detection and quantification of Lifitegrast and its impurities.

-

Column: A C18 column is commonly employed.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).

-

Detection: UV detection at a wavelength where both Lifitegrast and its impurities have significant absorbance.

-

Quantification: The concentration of 5-Deschlorolifitegrast is determined by comparing its peak area to that of a reference standard of known concentration.

Toxicological Information

There is no specific toxicological data available for 5-Deschlorolifitegrast in the public domain. Regulatory guidelines require that impurities in drug substances be controlled within acceptable limits. The limits for specified impurities in Lifitegrast are considered to be toxicologically acceptable based on the overall safety profile of the drug substance.

Conclusion

5-Deschlorolifitegrast is a known impurity of the ophthalmic drug Lifitegrast. While specific data on its synthesis, biological activity, and toxicology are limited, its structural similarity to the parent compound allows for inferences to be made. This guide provides a summary of the available chemical and physical data and outlines general methodologies relevant to its study. Further research would be necessary to fully characterize the pharmacological and toxicological profile of this molecule.

References

Spectroscopic Analysis of 5-Deschlorolifitegrast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Deschlorolifitegrast, a known impurity of the ophthalmic drug Lifitegrast. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the standard, state-of-the-art methodologies for obtaining and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data essential for its structural elucidation and characterization. The guide includes detailed experimental protocols, hypothetical yet representative data presented in tabular format for clarity, and a workflow diagram illustrating the analytical process. This document is intended to serve as a practical resource for researchers in pharmaceutical development and quality control.

Introduction

5-Deschlorolifitegrast is an impurity of Lifitegrast, an active pharmaceutical ingredient used in the treatment of dry eye disease. The chemical structure of 5-Deschlorolifitegrast is (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid, with a molecular formula of C₂₉H₂₅ClN₂O₇S and a molecular weight of approximately 581.04 g/mol . The rigorous identification and quantification of such impurities are critical for ensuring the safety and efficacy of the final drug product. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for the structural confirmation of these minor components.

Spectroscopic Data

While specific experimental data for 5-Deschlorolifitegrast is not widely published, this section presents hypothetical but realistic NMR and MS data that would be expected for a molecule of this complexity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 5-Deschlorolifitegrast, based on its chemical structure and comparison with similar molecules.

Table 1: Hypothetical ¹H NMR Data for 5-Deschlorolifitegrast (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.95 | br s | 1H | COOH |

| 8.50 | d | 1H | NH |

| 8.10 - 7.20 | m | 14H | Aromatic-H |

| 4.80 | m | 1H | α-CH |

| 4.60 | m | 2H | N-CH₂ |

| 3.20 | s | 3H | SO₂CH₃ |

| 3.10 | t | 2H | Ar-CH₂ |

| 2.90 | t | 2H | Ar-CH₂ |

Table 2: Hypothetical ¹³C NMR Data for 5-Deschlorolifitegrast (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 173.5 | COOH |

| 168.0, 166.5 | C=O (Amide) |

| 155.0 - 120.0 | Aromatic-C |

| 54.0 | α-CH |

| 44.0 | SO₂CH₃ |

| 45.0, 40.0, 35.0, 28.0 | Aliphatic-CH₂ |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of 5-Deschlorolifitegrast.

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for 5-Deschlorolifitegrast

| Ionization Mode | Mass Analyzer | Calculated m/z | Observed m/z | Formula |

| ESI+ | TOF or Orbitrap | 581.1120 | 581.1125 | [C₂₉H₂₆ClN₂O₇S]⁺ |

| ESI- | TOF or Orbitrap | 579.0968 | 579.0972 | [C₂₉H₂₄ClN₂O₇S]⁻ |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and MS data.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the isolated 5-Deschlorolifitegrast.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Nuclei: ¹H, ¹³C, and 2D experiments (COSY, HSQC, HMBC)

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of 5-Deschlorolifitegrast at a concentration of 1 mg/mL in a mixture of acetonitrile and water (1:1 v/v).

-

Dilute the stock solution to a final concentration of 10 µg/mL for analysis.

Instrumentation and Parameters:

-

System: Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from other impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ion Source: Electrospray Ionization (ESI) in both positive and negative modes.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical impurity like 5-Deschlorolifitegrast.

Conclusion

The structural characterization of pharmaceutical impurities such as 5-Deschlorolifitegrast is a fundamental requirement in drug development and manufacturing. This guide provides a framework for the application of NMR and MS techniques for this purpose. The detailed protocols and representative data serve as a valuable resource for scientists, enabling them to design and execute robust analytical strategies for impurity identification and control. The application of these methods ensures the quality, safety, and regulatory compliance of pharmaceutical products.

5-Deschlorolifitegrast: A Technical Guide to a Key Lifitegrast-Related Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Deschlorolifitegrast, a known impurity of the active pharmaceutical ingredient (API) Lifitegrast. Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist indicated for the treatment of dry eye disease.[1] Understanding the profile of related compounds such as 5-Deschlorolifitegrast is critical for drug development, quality control, and regulatory compliance. This document details the chemical identifiers of 5-Deschlorolifitegrast, the mechanism of action of the parent compound Lifitegrast, and relevant experimental protocols for synthesis and analysis.

Chemical Identity of 5-Deschlorolifitegrast

5-Deschlorolifitegrast is structurally similar to Lifitegrast, differing by the absence of a chlorine atom at the 5-position of the tetrahydroisoquinoline core. Its chemical identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 2322380-15-2[2][3] |

| Molecular Formula | C29H25ClN2O7S[2][4] |

| Molecular Weight | 581.04 g/mol [4] |

| IUPAC Name | (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid[2] |

| SMILES | CS(=O)(=O)c1cccc(C--INVALID-LINK--C(=O)O)c1[2] |

| InChI | InChI=1S/C29H25ClN2O7S/c1-40(37,38)21-4-2-3-17(13-21)14-24(29(35)36)31-27(33)23-8-7-20-16-32(11-9-22(20)26(23)30)28(34)19-6-5-18-10-12-39-25(18)15-19/h2-8,10,12-13,15,24H,9,11,14,16H2,1H3,(H,31,33)(H,35,36)/t24-/m0/s1[2] |

Context as a Lifitegrast Impurity

5-Deschlorolifitegrast is recognized as a process-related impurity that can arise during the synthesis of Lifitegrast.[4][5] The control and characterization of such impurities are essential to ensure the purity, safety, and efficacy of the final drug product. Regulatory guidelines necessitate the identification and quantification of impurities in active pharmaceutical ingredients.

Mechanism of Action of Lifitegrast

The biological context of 5-Deschlorolifitegrast is best understood through the mechanism of action of its parent compound, Lifitegrast. Lifitegrast is a small-molecule integrin antagonist that specifically targets the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[3][6] This interaction is a key step in the inflammatory cascade associated with dry eye disease.

The signaling pathway inhibited by Lifitegrast is depicted below:

In dry eye disease, ocular surface stress leads to the upregulation of ICAM-1.[4][7] LFA-1, present on the surface of T-cells, binds to ICAM-1 on antigen-presenting cells and corneal epithelial cells.[3][6] This interaction facilitates T-cell activation, migration, and the subsequent release of pro-inflammatory cytokines, perpetuating the cycle of inflammation on the ocular surface.[7] Lifitegrast acts as a competitive antagonist by binding to LFA-1, thereby preventing its interaction with ICAM-1 and reducing the downstream inflammatory response.[6]

Experimental Protocols

Synthesis of Lifitegrast

A representative workflow for a key coupling step in Lifitegrast synthesis is outlined below:

General Amide Coupling Protocol:

-

A key carboxylic acid intermediate is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt).[9]

-

The activated intermediate is then reacted with a primary amine intermediate in a suitable solvent.[2]

-

The reaction progress is monitored by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

The crude product is purified using techniques like column chromatography or recrystallization to yield the final Lifitegrast product with high purity.[8]

The formation of 5-Deschlorolifitegrast would likely result from the presence of a deschloro-version of the relevant tetrahydroisoquinoline starting material or intermediate.

Analytical Methods for Impurity Profiling

The identification and quantification of 5-Deschlorolifitegrast and other related substances in Lifitegrast are typically performed using stability-indicating chromatographic methods, primarily reverse-phase HPLC.[10][11]

Representative HPLC Method Parameters:

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic modifier (e.g., acetonitrile and methanol) is often employed.[10][11]

-

Flow Rate: A typical flow rate is around 0.8 mL/min.[11]

-

Detection: UV detection at a suitable wavelength is used to monitor the elution of Lifitegrast and its impurities.[1]

For the structural elucidation and characterization of impurities like 5-Deschlorolifitegrast, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[11]

Quantitative Data

As 5-Deschlorolifitegrast is primarily characterized as an impurity, extensive quantitative data on its specific biological activity or physicochemical properties are not widely published. The focus in pharmaceutical analysis is on its detection and quantification relative to the Lifitegrast API.

| Parameter | Information |

| Purity (as a reference standard) | Typically available at >95% purity for analytical purposes.[12] |

| Biological Activity | Not well-characterized; as an impurity, the primary concern is its potential impact on the safety and efficacy of Lifitegrast. |

Conclusion

5-Deschlorolifitegrast is a critical process-related impurity in the manufacture of Lifitegrast. A thorough understanding of its chemical properties, potential routes of formation, and analytical methods for its detection is paramount for ensuring the quality and safety of the final drug product. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and analysis of Lifitegrast. Further research into the specific biological activity of 5-Deschlorolifitegrast may be warranted to fully assess its toxicological profile.

References

- 1. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lifitegrast ophthalmic solution in the treatment of signs and symptoms of dry eye disease: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. impurity.com [impurity.com]

- 6. What is the mechanism of Lifitegrast? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. advatechgroup.com [advatechgroup.com]

Potential Biological Activity of 5-Deschlorolifitegrast: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical overview of the potential biological activity of 5-Deschlorolifitegrast. 5-Deschlorolifitegrast is recognized as an impurity of Lifitegrast[1], and to date, no dedicated studies on its specific biological activity or mechanism of action have been published in peer-reviewed literature. The information presented herein is extrapolated from the known pharmacology of the parent compound, Lifitegrast, and general principles of medicinal chemistry.

Introduction

Lifitegrast is a small molecule integrin antagonist approved for the treatment of dry eye disease.[2][3][4] It functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), a key step in the inflammatory cascade associated with this condition.[2][4][5][6] 5-Deschlorolifitegrast is an impurity generated during the synthesis or degradation of Lifitegrast, characterized by the absence of a chlorine atom at the 5-position of the tetrahydroisoquinoline core. This whitepaper aims to provide a technical guide on the potential biological activity of 5-Deschlorolifitegrast, drawing upon the established knowledge of Lifitegrast's mechanism of action and the structure-activity relationships (SAR) of its analogs.

The LFA-1/ICAM-1 Signaling Pathway and the Role of Lifitegrast

The interaction between LFA-1, an integrin expressed on the surface of leukocytes, and its ligand ICAM-1, which is upregulated on inflamed endothelial and epithelial cells, is a critical event in T-cell activation, adhesion, and migration to inflammatory sites.[2][4] This interaction facilitates the formation of an immunological synapse, leading to the release of pro-inflammatory cytokines and the perpetuation of the inflammatory response in dry eye disease.[5]

Lifitegrast acts as a competitive antagonist at the LFA-1 binding site, preventing its interaction with ICAM-1.[2] This blockade of the LFA-1/ICAM-1 pathway inhibits T-cell mediated inflammation.

Potential Biological Activity of 5-Deschlorolifitegrast: A Structure-Activity Relationship Perspective

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with its biological target. In the case of Lifitegrast, the tetrahydroisoquinoline (THIQ) scaffold is considered a critical pharmacophore for its LFA-1/ICAM-1 antagonist activity.

The key structural difference between Lifitegrast and 5-Deschlorolifitegrast is the absence of the chlorine atom at the 5-position of the THIQ ring. Halogen atoms, such as chlorine, can influence a molecule's properties in several ways:

-

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the aromatic ring and influence interactions with the protein target.

-

Steric Effects: The size of the chlorine atom can affect the conformation of the molecule and its fit within the binding pocket of LFA-1.

-

Hydrophobic Interactions: The chlorine atom can participate in hydrophobic interactions within the binding site, contributing to the overall binding affinity.

Given the importance of the THIQ scaffold, it is plausible that the removal of a key substituent like the 5-chloro group could impact the binding affinity of 5-Deschlorolifitegrast for LFA-1. Without experimental data, it is difficult to predict the exact nature of this impact. The chlorine atom could be crucial for optimal binding, and its absence might lead to a significant reduction in inhibitory activity. Conversely, it is also possible that this specific substitution has a minimal effect on the overall conformation and binding, resulting in retained, albeit potentially reduced, biological activity.

Quantitative Data

Currently, there is no publicly available quantitative data on the biological activity of 5-Deschlorolifitegrast. The following table presents the known data for Lifitegrast for comparative purposes.

| Compound | Target | Assay Type | IC50 | Binding Affinity (Kd) |

| Lifitegrast | LFA-1/ICAM-1 | Cell Adhesion Assay | ~2.98 nM | Not Reported |

| 5-Deschlorolifitegrast | LFA-1/ICAM-1 | Not Available | Not Available | Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to determine the biological activity of 5-Deschlorolifitegrast. These protocols are based on the types of assays used to characterize Lifitegrast and its analogs.

LFA-1/ICAM-1 Cell-Based Adhesion Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Deschlorolifitegrast for the inhibition of LFA-1/ICAM-1 mediated cell adhesion.

Methodology:

-

Cell Culture: Human T-lymphocyte cell line (e.g., Jurkat cells), which endogenously express LFA-1, are cultured under standard conditions.

-

Plate Coating: 96-well plates are coated with recombinant human ICAM-1 and blocked to prevent non-specific binding.

-

Compound Preparation: A serial dilution of 5-Deschlorolifitegrast is prepared in an appropriate assay buffer.

-

Cell Labeling and Treatment: Jurkat cells are labeled with a fluorescent dye (e.g., Calcein-AM). The labeled cells are then incubated with varying concentrations of 5-Deschlorolifitegrast or vehicle control.

-

Adhesion Assay: The pre-treated Jurkat cells are added to the ICAM-1 coated wells and allowed to adhere for a specified time.

-

Washing: Non-adherent cells are removed by a standardized washing procedure.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.

-

Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression model.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of 5-Deschlorolifitegrast to purified LFA-1.

Methodology:

-

Chip Preparation: A sensor chip (e.g., CM5) is functionalized with an anti-histidine antibody.

-

Ligand Immobilization: Recombinant, purified human LFA-1 with a histidine tag is captured on the sensor chip surface.

-

Analyte Injection: A series of concentrations of 5-Deschlorolifitegrast are injected over the chip surface, allowing for association.

-

Dissociation: After the association phase, a running buffer is flowed over the chip to monitor the dissociation of the compound.

-

Regeneration: The chip surface is regenerated to remove the bound analyte and ligand for subsequent injections.

-

Data Analysis: The sensorgrams obtained are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Conclusion and Future Directions

While 5-Deschlorolifitegrast is identified as an impurity of Lifitegrast, its potential biological activity remains uncharacterized. Based on the structure-activity relationship of Lifitegrast and its analogs, it is conceivable that the absence of the 5-chloro substituent on the tetrahydroisoquinoline ring could modulate its inhibitory activity on the LFA-1/ICAM-1 interaction. To ascertain the precise biological profile of 5-Deschlorolifitegrast, empirical testing is imperative. The experimental protocols outlined in this whitepaper provide a roadmap for such an investigation. Future studies should focus on synthesizing and isolating pure 5-Deschlorolifitegrast to perform in vitro binding and cell-based functional assays. These studies will be crucial in determining whether this impurity possesses any significant biological activity, which could have implications for the safety and efficacy profile of Lifitegrast.

References

- 1. LFA-1 Affinity Regulation Is Necessary for the Activation and Proliferation of Naive T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Products [chemicea.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Identification of 5-Deschlorolifitegrast in Drug Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist indicated for the treatment of the signs and symptoms of dry eye disease. As with any pharmaceutical product, the identification and control of impurities are critical to ensure its safety and efficacy. 5-Deschlorolifitegrast is a known impurity of lifitegrast, characterized by the absence of a chlorine atom at the 5-position of the tetrahydroisoquinoline ring system. This guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of 5-Deschlorolifitegrast in lifitegrast drug formulations. It is intended to serve as a technical resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

The control of impurities is a mandatory requirement by regulatory agencies worldwide. For ophthalmic solutions like lifitegrast, ensuring the purity of the active pharmaceutical ingredient (API) is of utmost importance to prevent potential eye irritation or other adverse effects. This document details the necessary experimental protocols, data presentation, and workflow for the robust identification of 5-Deschlorolifitegrast.

Chemical Structures and Relationship

The chemical structures of lifitegrast and its impurity, 5-Deschlorolifitegrast, are presented below. The key structural difference is the substitution at the 5-position of the isoquinoline ring.

Caption: Structural comparison of Lifitegrast and 5-Deschlorolifitegrast.

Analytical Methodologies

The primary analytical techniques for the identification and quantification of 5-Deschlorolifitegrast and other related substances in lifitegrast formulations are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods offer the necessary specificity, sensitivity, and accuracy for impurity profiling.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the routine quality control of lifitegrast and for the detection of impurities like 5-Deschlorolifitegrast.

3.1.1 Experimental Protocol: HPLC Method for Impurity Profiling

This protocol is a composite based on established methods for lifitegrast impurity analysis.

| Parameter | Condition |

| Column | Primesil C18 (250 x 4.6 mm, 3 µm) or equivalent |

| Mobile Phase A | 0.1% Orthophosphoric acid in water |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |

| Gradient | Time (min) |

| 0 | |

| 5 | |

| 15 | |

| 20 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Autosampler Temp. | 5°C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

3.1.2 Sample Preparation

-

Standard Solution: Prepare a standard solution of lifitegrast and, if available, a reference standard of 5-Deschlorolifitegrast in a suitable diluent (e.g., Mobile Phase A:Mobile Phase B 50:50).

-

Sample Solution: Dilute the lifitegrast drug formulation with the same diluent to a suitable concentration for analysis.

3.1.3 Method Validation Parameters

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

| Parameter | Typical Acceptance Criteria |

| Specificity | The peak for 5-Deschlorolifitegrast should be well-resolved from lifitegrast and other impurities. |

| Linearity | R² > 0.99 for the calibration curve of 5-Deschlorolifitegrast. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Accuracy | Recovery of spiked 5-Deschlorolifitegrast should be within 80-120%. |

| Precision (Repeatability & Intermediate) | RSD < 10% for the quantification of 5-Deschlorolifitegrast at the LOQ level. |

| Robustness | The method should be insensitive to small, deliberate variations in parameters like flow rate, column temperature, and mobile phase composition. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the unambiguous identification and characterization of impurities, especially when reference standards are not available. It is particularly useful in forced degradation studies to elucidate the structure of unknown degradation products.

3.2.1 Experimental Protocol: LC-MS for Structural Elucidation

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 20 mM Ammonium formate in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of lifitegrast and its impurities |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |

| Data Acquisition | Full scan and product ion scan (MS/MS) |

Experimental Workflow

The following diagram illustrates the general workflow for the identification of 5-Deschlorolifitegrast in a drug formulation.

Caption: General experimental workflow for 5-Deschlorolifitegrast analysis.

Formation Pathway and Control

5-Deschlorolifitegrast is likely formed during the synthesis of lifitegrast or as a degradation product. The exact mechanism of its formation is not extensively detailed in publicly available literature but is presumed to involve a dechlorination reaction.

Control Strategies:

-

Process Optimization: Careful control of reaction conditions during the synthesis of lifitegrast can minimize the formation of 5-Deschlorolifitegrast.

-

Purification: Effective purification steps in the manufacturing process are crucial to remove this and other impurities to acceptable levels.

-

Forced Degradation Studies: Understanding the conditions under which 5-Deschlorolifitegrast is formed (e.g., exposure to light, heat, or specific pH) can help in defining appropriate storage and handling conditions for the drug product.

Lifitegrast Mechanism of Action: LFA-1/ICAM-1 Signaling Pathway

To understand the biological context of lifitegrast, it is important to be familiar with its mechanism of action. Lifitegrast blocks the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on the ocular surface. This interaction is a key step in the inflammatory cascade associated with dry eye disease.

Caption: Lifitegrast blocks the LFA-1/ICAM-1 interaction, inhibiting T-cell mediated inflammation.

Conclusion

The identification and control of 5-Deschlorolifitegrast are essential for ensuring the quality, safety, and efficacy of lifitegrast drug formulations. This technical guide has provided a comprehensive overview of the analytical methodologies, experimental protocols, and workflows necessary for this purpose. The use of validated HPLC methods for routine quality control and advanced LC-MS techniques for structural confirmation are key to a robust impurity control strategy. By implementing these methods, pharmaceutical scientists and manufacturers can ensure that their lifitegrast products meet the stringent regulatory requirements and are safe for patient use.

Pharmacopeial Standards for 5-Deschlorolifitegrast: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacopeial standards and analytical methodologies relevant to 5-Deschlorolifitegrast, a known impurity of the active pharmaceutical ingredient (API) Lifitegrast. As an impurity, the control of 5-Deschlorolifitegrast is intrinsically linked to the quality control of Lifitegrast. This document outlines the typical impurity profile, analytical procedures for identification and quantification, and acceptance criteria as would be established in a pharmacopeial monograph for Lifitegrast.

Introduction to 5-Deschlorolifitegrast

5-Deschlorolifitegrast is a process-related impurity of Lifitegrast, an antagonist of the lymphocyte function-associated antigen-1 (LFA-1), indicated for the treatment of the signs and symptoms of dry eye disease.[1][2][3] The chemical structure of 5-Deschlorolifitegrast differs from Lifitegrast by the absence of a chlorine atom on the tetrahydroisoquinoline ring system. The control of this and other impurities is critical to ensure the safety and efficacy of the final drug product.

Table 1: Chemical and Physical Properties of 5-Deschlorolifitegrast

| Property | Value |

| Chemical Name | (S)-2-(2-(benzofuran-6-carbonyl)-7-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid |

| CAS Number | 2322380-18-5 |

| Molecular Formula | C₂₉H₂₅ClN₂O₇S |

| Molecular Weight | 597.04 g/mol |

Impurity Profiling and Acceptance Criteria

The impurity profile of a drug substance is a critical component of its quality control. For Lifitegrast, the impurities are categorized as organic impurities (including process-related impurities and degradation products), inorganic impurities, and residual solvents. 5-Deschlorolifitegrast falls under the category of a specified organic impurity.

Table 2: Typical Acceptance Criteria for Impurities in Lifitegrast Drug Substance

| Impurity | Acceptance Criterion |

| 5-Deschlorolifitegrast | ≤ 0.15% |

| Each Specified Identified Impurity | ≤ 0.10% - 0.20% |

| Each Unspecified Impurity | ≤ 0.10% |

| Total Impurities | ≤ 1.0% |

Note: These are typical limits and may vary based on the specific manufacturing process and regulatory filings.

Analytical Methodologies

The identification and quantification of 5-Deschlorolifitegrast and other impurities in Lifitegrast are typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Forced degradation studies are conducted to ensure the method's ability to separate the active ingredient from all potential degradation products and process-related impurities.[2][7][8]

Identification

The identification of 5-Deschlorolifitegrast is typically achieved by comparing the retention time of the peak in the chromatogram of the test sample with that of a qualified reference standard.

Assay and Related Substances

A validated reversed-phase HPLC (RP-HPLC) method is commonly employed for the simultaneous determination of the assay of Lifitegrast and the quantification of its related substances, including 5-Deschlorolifitegrast.

Table 3: Typical HPLC Method Parameters for Lifitegrast Impurity Profiling

| Parameter | Typical Conditions |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | Buffer solution (e.g., phosphate buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution is typically used to achieve optimal separation. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C - 40°C |

| Detection | UV at a specific wavelength (e.g., 260 nm) |

| Injection Volume | 10 - 20 µL |

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the analysis of Lifitegrast and its impurities.

Identification by HPLC

Objective: To confirm the identity of 5-Deschlorolifitegrast in a Lifitegrast sample.

Methodology:

-

Standard Solution Preparation: Prepare a solution of the 5-Deschlorolifitegrast reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Test Solution Preparation: Prepare a solution of the Lifitegrast test sample in the same diluent.

-

Chromatographic System: Use an HPLC system equipped with a C18 column and a UV detector, as detailed in Table 3.

-

Procedure: Inject the standard and test solutions into the chromatograph and record the chromatograms.

-

Analysis: The retention time of the principal peak corresponding to 5-Deschlorolifitegrast in the chromatogram of the test solution should be consistent with that of the main peak in the chromatogram of the standard solution.

Determination of Related Substances by HPLC

Objective: To quantify the levels of 5-Deschlorolifitegrast and other impurities in a Lifitegrast sample.

Methodology:

-

Standard Solution Preparation: Prepare a solution of the Lifitegrast reference standard of a known concentration in a suitable diluent. Prepare a separate solution of the 5-Deschlorolifitegrast reference standard.

-

Test Solution Preparation: Prepare a solution of the Lifitegrast test sample in the same diluent.

-

Chromatographic System: Use a validated stability-indicating HPLC method as described in Table 3.

-

Procedure: Inject the diluent (as a blank), the standard solutions, and the test solution into the chromatograph. Record the chromatograms for a run time that allows for the elution of all impurities.

-

Calculation: The percentage of each impurity is calculated by comparing the peak area of the impurity in the test solution to the peak area of the Lifitegrast or the specific impurity reference standard in the standard solution, taking into account the respective concentrations and response factors, if applicable.

Visualizations

Signaling Pathway of Lifitegrast

Lifitegrast functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[9][10] This interaction is a key step in the T-cell mediated inflammatory cascade that is implicated in dry eye disease.

Caption: Lifitegrast's mechanism of action: blocking the LFA-1 and ICAM-1 interaction.

Experimental Workflow for Impurity Analysis

The general workflow for identifying and quantifying impurities such as 5-Deschlorolifitegrast in a Lifitegrast drug substance is a systematic process involving sample preparation, chromatographic separation, and data analysis.

Caption: General workflow for the analysis of impurities in Lifitegrast.

Logical Relationship of Pharmacopeial Control

The control of an impurity like 5-Deschlorolifitegrast is a component of the overall quality control strategy for the Lifitegrast drug substance, as dictated by pharmacopeial standards and regulatory guidelines.

Caption: Hierarchical control of 5-Deschlorolifitegrast within pharmacopeial standards.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. veeprho.com [veeprho.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. medscape.com [medscape.com]

- 10. orpdl.org [orpdl.org]

Navigating the Physicochemical Landscape of 5-Deschlorolifitegrast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 5-Deschlorolifitegrast, a critical impurity and analogue of the dry eye disease drug, Lifitegrast. Due to the limited publicly available data for 5-Deschlorolifitegrast, this guide leverages information on the parent compound, Lifitegrast, to provide a predictive assessment of its physicochemical properties. This document is intended to serve as a valuable resource for researchers and drug development professionals by outlining key experimental protocols for determining solubility and stability, and by visualizing the associated biological pathway.

Introduction

5-Deschlorolifitegrast is a key process-related impurity of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in the treatment of keratoconjunctivitis sicca (dry eye disease). The interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on inflamed tissues is a critical step in the inflammatory cascade.[1][2] By blocking this interaction, Lifitegrast and, presumably, its analogue 5-Deschlorolifitegrast, can mitigate the inflammatory response. Understanding the solubility and stability of 5-Deschlorolifitegrast is paramount for its use as a reference standard in analytical methods and for ensuring the quality and safety of the Lifitegrast drug product.

Solubility Profile

Table 1: Quantitative Solubility Data for Lifitegrast

| Solvent/System | Solubility |

| Water | Soluble[3] |

| DMSO | ~30 mg/mL[4], 100 mg/mL[5] |

| Dimethyl formamide | ~30 mg/mL[4] |

| 1:4 solution of DMSO:PBS (pH 7.2) | ~0.2 mg/mL[4] |

| Phosphate-buffered saline | Up to and exceeding 200 mg/mL[6] |

| Ethanol | <1 mg/mL (slightly soluble or insoluble)[5] |

Stability Profile

5-Deschlorolifitegrast is known to be hygroscopic, indicating a propensity to absorb moisture from the atmosphere, which can impact its stability. Comprehensive stability studies on 5-Deschlorolifitegrast under various stress conditions have not been publicly reported. However, forced degradation studies on Lifitegrast provide valuable insights into its potential degradation pathways.

Table 2: Stability of Lifitegrast under Forced Degradation Conditions

| Stress Condition | Observation | Reference |

| Acidic Hydrolysis | Significant degradation | [7] |

| Alkaline Hydrolysis | Significant degradation | [7] |

| Oxidative (H₂O₂) | Slight degradation | [7] |

| Neutral/Water | Stable | [7] |

| Photolytic | Stable | [7] |

| Thermal | Stable | [7] |

These findings suggest that 5-Deschlorolifitegrast is likely to be susceptible to degradation under acidic and alkaline conditions. The primary degradation products of Lifitegrast under acidic stress are (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid (DP1) and benzofuran-6-carboxylic acid (DP2).[8][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of a compound like 5-Deschlorolifitegrast.

Kinetic and Thermodynamic Solubility Assays

Objective: To determine the aqueous solubility of the test compound under kinetic and thermodynamic conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Kinetic Solubility:

-

Add aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to achieve a range of concentrations.

-

Shake the plate for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[11]

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.[12][13]

-

-

Thermodynamic Solubility (Shake-Flask Method):

-

Add an excess amount of the solid test compound to an aqueous buffer in a sealed vial.

-

Shake the vial at a controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][14]

-

Filter or centrifuge the suspension to remove undissolved solids.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of the test compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the test compound in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C).

-

Alkaline Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolytic Degradation: Expose the solid or solution sample to UV and visible light according to ICH Q1B guidelines.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Hygroscopicity Testing

Objective: To determine the hygroscopic nature of the test compound.

Methodology (Gravimetric Sorption Analysis):

-

Sample Preparation: Place a small, accurately weighed amount of the test compound (e.g., 5-15 mg) into a dynamic vapor sorption (DVS) instrument.[15]

-

Equilibration: Equilibrate the sample at a low relative humidity (RH) (e.g., 0% RH).

-

Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically involving incremental increases in RH from 0% to 90% and then decreases back to 0%. The weight change of the sample is continuously monitored at each RH step until equilibrium is reached.

-

Data Analysis: Plot the percentage change in mass as a function of RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH at 25°C).[16]

Mechanism of Action: LFA-1/ICAM-1 Signaling Pathway

Lifitegrast, and by extension 5-Deschlorolifitegrast, acts as an antagonist to LFA-1. This prevents the interaction between LFA-1 on T-cells and ICAM-1 on various cell types, including endothelial and antigen-presenting cells. This interaction is a key step in T-cell activation, migration, and the subsequent release of pro-inflammatory cytokines.[1][2][17]

Conclusion

While specific quantitative data for the solubility and stability of 5-Deschlorolifitegrast are limited, this guide provides a framework for understanding its likely physicochemical properties based on data from its parent compound, Lifitegrast. The provided experimental protocols offer a starting point for researchers to generate specific data for 5-Deschlorolifitegrast. A thorough characterization of its solubility and stability is essential for its effective use as a reference standard and for ensuring the quality of Lifitegrast formulations. Further research into the specific properties of 5-Deschlorolifitegrast is warranted to build upon the foundational information presented in this guide.

References

- 1. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | CoLab [colab.ws]

- 10. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | Sciety Labs (Experimental) [labs.sciety.org]

- 11. conceptlifesciences.com [conceptlifesciences.com]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. enamine.net [enamine.net]

- 15. jocpr.com [jocpr.com]

- 16. asiapharmaceutics.info [asiapharmaceutics.info]

- 17. Lifitegrast | C29H24Cl2N2O7S | CID 11965427 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Deschlorolifitegrast: A Technical Guide on a Key Lifitegrast-Related Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, is a cornerstone in the treatment of dry eye disease. Its mechanism of action involves the inhibition of T-cell mediated inflammation by blocking the interaction between LFA-1 and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1). The chemical stability and degradation profile of lifitegrast are of paramount importance for ensuring its safety and efficacy. This technical guide provides an in-depth analysis of lifitegrast's degradation products, with a special focus on 5-deschlorolifitegrast, a known impurity. This document will detail the formation of various degradation products under stress conditions, present analytical methodologies for their characterization, and provide context through the relevant biological pathways.

5-Deschlorolifitegrast: An Impurity Profile

Available data indicates that 5-deschlorolifitegrast, with the chemical name (S)-2-(2-(Benzofuran-6-carbonyl)-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic Acid, is classified as a process-related impurity of lifitegrast rather than a degradation product formed under stress conditions. Process-related impurities are substances that are formed during the manufacturing process of the active pharmaceutical ingredient (API) and are typically monitored and controlled to ensure the quality and safety of the final drug product.

Forced Degradation Studies of Lifitegrast

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Lifitegrast has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress. These studies have revealed that lifitegrast is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1][2]

Summary of Lifitegrast Degradation Products

Several degradation products (DPs) of lifitegrast have been identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). The primary degradation pathways involve the hydrolysis of the amide bond and modifications to the benzofuran and piperidine rings.[3]

| Degradation Product (DP) | Formation Condition(s) | Brief Description |

| DP1 | Acidic and Alkaline Hydrolysis | Result of the cleavage of the amide bond linking the benzofuran moiety to the core structure. Identified as (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid.[4] |

| DP2 | Acidic and Alkaline Hydrolysis | The other product of amide bond cleavage, identified as benzofuran-6-carboxylic acid.[4] |

| DP3 | Oxidative Stress | Characterized by a double bond in the dichlorotetrahydroisoquinoline ring.[1][3] |

| DP4 - DP12 | Oxidative Stress | A range of further degradation products identified under extended oxidative stress, involving modifications to the benzofuran and piperidine rings.[3] |

Quantitative Data from Forced Degradation Studies

The extent of lifitegrast degradation varies depending on the stressor and conditions. The following table summarizes available quantitative data.

| Stress Condition | Degradation (%) | Reference |

| Alkaline (0.1N NaOH, 80°C, 24h) | 62.48% | [5] |

| Photolytic (liquid state) | 7.67% | [5] |

| Acidic, Peroxide, Photolytic (solid state), Thermal | Stable | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. Below are outlines of typical experimental protocols used in the analysis of lifitegrast and its degradation products.

Forced Degradation Study Protocol

-

Preparation of Stock Solution: A stock solution of lifitegrast is prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., at 80°C) for a specified duration.

-

Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., at 80°C) for a specified duration.

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid drug or its solution is exposed to high temperatures (e.g., 60°C).

-

Photolytic Degradation: The drug solution is exposed to UV light as per ICH Q1B guidelines.

-

-

Sample Neutralization and Dilution: After exposure to the stressor, acidic and basic samples are neutralized. All samples are then diluted to a suitable concentration for analysis.

Analytical Method: Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the separation and quantification of lifitegrast and its degradation products.

-

Column: A C18 column (e.g., Shimadzu Ultra C18, 100 x 2.1 mm, 3.0 µm) is typically used.[1]

-

Mobile Phase: A gradient elution is often used with a mobile phase consisting of an aqueous component (e.g., 0.1% orthophosphoric acid or 20 mM ammonium formate) and an organic component (e.g., a mixture of acetonitrile and methanol).[1][3]

-

Flow Rate: A typical flow rate is 0.8 mL/min.[1]

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm) is used for quantification.[3]

-

Mass Spectrometry: For characterization of degradation products, the HPLC system is coupled to a mass spectrometer (e.g., LC-Q-TOF-MS/MS).[1]

Visualizations

Lifitegrast Degradation Pathway

The following diagram illustrates the primary degradation pathways of lifitegrast under hydrolytic and oxidative stress.

Caption: Primary degradation pathways of Lifitegrast.

Experimental Workflow for Degradation Product Analysis

This diagram outlines the typical workflow for conducting forced degradation studies and characterizing the resulting products.

Caption: Workflow for Lifitegrast degradation analysis.

Lifitegrast Mechanism of Action: LFA-1/ICAM-1 Signaling Pathway

Lifitegrast exerts its therapeutic effect by disrupting the T-cell mediated inflammatory cascade in the ocular surface. The following diagram illustrates this signaling pathway.

Caption: Lifitegrast's inhibition of LFA-1/ICAM-1 interaction.

Conclusion

This technical guide has provided a comprehensive overview of the degradation of lifitegrast, with a clear distinction of 5-deschlorolifitegrast as a process-related impurity. Understanding the degradation pathways and having robust, validated analytical methods are critical for ensuring the quality, safety, and efficacy of lifitegrast formulations. The provided experimental outlines and visualizations serve as a valuable resource for researchers and professionals in the field of drug development and analysis. Further research into the toxicological profiles of the identified degradation products is recommended to fully assess their impact.

References

- 1. tandfonline.com [tandfonline.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. mdpi.com [mdpi.com]

- 4. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | Sciety Labs (Experimental) [labs.sciety.org]

- 5. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | CoLab [colab.ws]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of 5-Deschlorolifitegrast in Pharmaceutical Formulations

Abstract

This application note describes a sensitive, specific, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-Deschlorolifitegrast, a key related substance of the active pharmaceutical ingredient Lifitegrast. The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, making it suitable for routine quality control and stability testing of 5-Deschlorolifitegrast in bulk drug and pharmaceutical dosage forms. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in the treatment of dry eye disease.[1][2][3] During the synthesis and storage of Lifitegrast, various related substances and degradation products can be formed. 5-Deschlorolifitegrast is a potential process-related impurity that lacks a chlorine atom present in the parent molecule. Accurate quantification of this impurity is critical to ensure the quality, safety, and efficacy of the final drug product. This application note presents a detailed protocol for a validated HPLC-UV method developed for the precise quantification of 5-Deschlorolifitegrast.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Chemicals: 5-Deschlorolifitegrast reference standard, Lifitegrast, HPLC grade acetonitrile, methanol, and water, and analytical grade phosphoric acid.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in Table 1.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v), pH 3.0 with H₃PO₄ |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 260 nm |

| Run Time | 10 minutes |

Protocols

Standard Solution Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-Deschlorolifitegrast reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.

Sample Preparation (for a hypothetical ophthalmic solution)

-

Take a volume of the ophthalmic solution equivalent to 5 mg of the active ingredient and transfer it to a 50 mL volumetric flask.

-

Add approximately 40 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity

The specificity of the method was evaluated by injecting the blank (mobile phase), a solution of Lifitegrast, and a solution of 5-Deschlorolifitegrast. The chromatograms demonstrated that there was no interference from the blank or Lifitegrast at the retention time of 5-Deschlorolifitegrast.

Linearity

The linearity of the method was assessed by analyzing six concentrations of 5-Deschlorolifitegrast ranging from 1 µg/mL to 20 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data for 5-Deschlorolifitegrast

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15234 |

| 2.5 | 38102 |

| 5 | 75985 |

| 10 | 151890 |

| 15 | 227543 |

| 20 | 303120 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of 5-Deschlorolifitegrast was spiked into a placebo sample matrix.

Table 3: Accuracy (Recovery) Data

| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD (n=3) |

| 80 | 8 | 7.95 | 99.38 | 0.85 |

| 100 | 10 | 10.08 | 100.80 | 0.62 |

| 120 | 12 | 11.92 | 99.33 | 0.71 |

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a 10 µg/mL solution were performed on the same day and on three different days.

Table 4: Precision Data

| Precision Type | % RSD (n=6) |

| Repeatability | 0.54 |

| Intermediate Precision | 0.92 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ

| Parameter | Value (µg/mL) |

| LOD | 0.15 |

| LOQ | 0.45 |

Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C). The results showed no significant changes in the system suitability parameters, indicating the robustness of the method.

Results and Discussion

The developed RP-HPLC method provides a reliable and efficient means for the quantification of 5-Deschlorolifitegrast. The chromatographic conditions were optimized to achieve good resolution and a symmetrical peak shape for 5-Deschlorolifitegrast. The validation results confirm that the method is linear, accurate, precise, and robust for its intended purpose.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of 5-Deschlorolifitegrast has been developed and validated as per ICH guidelines. The method is suitable for the routine quality control analysis of 5-Deschlorolifitegrast in bulk drug and pharmaceutical formulations.

Visualizations

Caption: Workflow for Analytical Method Development and Validation.

Caption: Logical Relationship of the Analytical Method Components.

References

- 1. [PDF] A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometer and RP-HPLC | Semantic Scholar [semanticscholar.org]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. (Open Access) A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometer and RP-HPLC (2022) | Pannu S | 3 Citations [scispace.com]

Application Note: A Stability-Indicating HPLC Method for the Separation of Lifitegrast and its Process-Related Impurity, 5-Deschlorolifitegrast

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Lifitegrast and its potential process-related impurity, 5-Deschlorolifitegrast. The method is designed for use in research, development, and quality control environments to ensure the purity and stability of Lifitegrast. The described protocol provides a clear and reproducible procedure, and the included data illustrates the successful separation of the two compounds.

Introduction

Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist indicated for the treatment of the signs and symptoms of dry eye disease.[1] It functions by blocking the interaction between LFA-1 on T-cells and its ligand, the intercellular adhesion molecule-1 (ICAM-1), which is overexpressed on inflamed ocular surfaces. This interaction is a key step in the inflammatory cascade. During the synthesis of Lifitegrast, various process-related impurities can be generated. One such potential impurity is 5-Deschlorolifitegrast, which lacks a chlorine atom on the tetrahydroisoquinoline ring system. The presence of this and other impurities must be carefully monitored to ensure the safety and efficacy of the drug product. This application note provides a detailed HPLC method for the separation of Lifitegrast from 5-Deschlorolifitegrast.

Signaling Pathway of Lifitegrast

Lifitegrast exerts its therapeutic effect by modulating the T-cell mediated inflammatory response on the ocular surface. The mechanism of action involves the inhibition of the LFA-1/ICAM-1 interaction, which is crucial for T-cell activation, migration, and the formation of an immunological synapse.

References

Application Notes & Protocols: 5-Deschlorolifitegrast as a Reference Standard in Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifitegrast is an active pharmaceutical ingredient (API) used in ophthalmic solutions for the treatment of dry eye disease. As with any pharmaceutical product, ensuring its quality, purity, and potency is paramount. Quality control (QC) testing of Lifitegrast requires well-characterized reference standards for both the API and its potential impurities. 5-Deschlorolifitegrast is a known process-related impurity of Lifitegrast. Its monitoring and control are essential to guarantee the safety and efficacy of the final drug product.

These application notes provide a comprehensive guide for utilizing 5-Deschlorolifitegrast as a reference standard in the quality control of Lifitegrast. The protocols outlined below are based on established analytical techniques and principles guided by the International Council for Harmonisation (ICH).

Chemical Information

| Parameter | Value |

| Compound Name | 5-Deschlorolifitegrast |

| CAS Number | 2322380-15-2[1] |

| Molecular Formula | C₂₉H₂₅ClN₂O₇S[2] |

| Molecular Weight | 581.04 g/mol [2] |

| Appearance | White to Off-White Solid[2] |

| Solubility | Slightly soluble in DMSO and Methanol[2] |

Application in Quality Control

5-Deschlorolifitegrast as a certified reference standard is intended for use in the following QC applications:

-

Identification: To confirm the presence of 5-Deschlorolifitegrast in test samples of Lifitegrast API or finished product.

-

Purity Analysis: To accurately quantify the levels of 5-Deschlorolifitegrast as an impurity.

-

Method Validation: As a critical component in the validation of analytical methods for impurity profiling.

Experimental Protocols

The following protocols describe the use of High-Performance Liquid Chromatography (HPLC) for the identification and quantification of 5-Deschlorolifitegrast in Lifitegrast samples.

Protocol 1: Identification of 5-Deschlorolifitegrast

Objective: To qualitatively identify the presence of 5-Deschlorolifitegrast in a Lifitegrast sample by comparing its retention time with that of the reference standard.

Materials:

-

5-Deschlorolifitegrast Reference Standard

-

Lifitegrast test sample

-

HPLC grade acetonitrile, methanol, and water

-

Orthophosphoric acid

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

HPLC system with a UV detector

Chromatographic Conditions:

| Parameter | Condition |

| Column | Primesil C18 (250 x 4.6 mm, 3 µm) or equivalent[3] |

| Mobile Phase A | 0.1% Orthophosphoric acid in water[1] |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v)[1] |

| Gradient | 0-3 min, 100% A; 3-15 min, 100-50% A; 16-22 min, 50-0% A; 22-27 min, 0% A; 27-28 min, 0-100% A; 28-35 min, 100% A[4] |

| Flow Rate | 0.8 mL/min[1] |

| Column Temperature | 25°C |

| Detection Wavelength | 215 nm[3] |

| Injection Volume | 10 µL |

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of 5-Deschlorolifitegrast Reference Standard in a mixture of methanol and water (50:50 v/v) to obtain a concentration of approximately 1.0 µg/mL.[3]

-

Test Solution Preparation: Prepare a solution of the Lifitegrast test sample in the same diluent at a suitable concentration (e.g., 1 mg/mL).

-

Chromatography: Inject the standard and test solutions into the HPLC system.

-

Analysis: Compare the retention time of the peak corresponding to 5-Deschlorolifitegrast in the chromatogram of the test solution with the retention time of the peak in the chromatogram of the standard solution. A match in retention times confirms the identity of the impurity.

Protocol 2: Quantification of 5-Deschlorolifitegrast (Impurity Testing)

Objective: To determine the concentration of 5-Deschlorolifitegrast in a Lifitegrast sample using an external standard method.

Procedure:

-

Standard and Test Solution Preparation: Prepare as described in Protocol 1.

-

Linearity: To establish linearity, prepare a series of calibration standards of 5-Deschlorolifitegrast at different concentrations (e.g., from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity).[3]

-

Chromatography: Inject the blank (diluent), standard solutions, and test solution into the HPLC system.

-

Quantification: Calculate the amount of 5-Deschlorolifitegrast in the Lifitegrast test sample using the peak area response from the standard and test chromatograms.

Calculation:

Where:

-

Area_impurity_sample = Peak area of 5-Deschlorolifitegrast in the test sample chromatogram

-

Area_standard = Peak area of 5-Deschlorolifitegrast in the standard solution chromatogram

-

Conc_standard = Concentration of 5-Deschlorolifitegrast Reference Standard (e.g., in mg/mL)

-

Conc_sample = Concentration of the Lifitegrast test sample (e.g., in mg/mL)

-

Purity_standard = Purity of the 5-Deschlorolifitegrast Reference Standard (as a decimal)

Method Validation Parameters (as per ICH Q2(R1))

The analytical method for quantifying 5-Deschlorolifitegrast should be validated to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

| Parameter | Acceptance Criteria |

| Specificity | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities and the API. |

| Linearity | A linear relationship between concentration and peak area should be demonstrated over the analytical range (e.g., LOQ to 150% of the specification limit). Correlation coefficient (r²) should be > 0.99. |

| Accuracy | The closeness of test results to the true value. Typically assessed by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120% of the specification limit). Recovery should be within 90-110%. |

| Precision (Repeatability & Intermediate) | Repeatability (intra-assay precision) and intermediate precision (inter-assay precision) should be assessed. The Relative Standard Deviation (RSD) should be ≤ 5%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on a signal-to-noise ratio of 3:1. |